1-Propanone, 1-(7-broMo-1H-indol-3-yl)-
Description
1-Propanone, 1-(7-bromo-1H-indol-3-yl)- is a brominated indole derivative featuring a propanone (ketone) group at the 3-position of the indole ring and a bromine substituent at the 7-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including alkaloids and pharmaceuticals. The bromine atom at the 7-position likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the propanone moiety provides a versatile handle for further chemical modifications . This compound’s structural features make it a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.
Properties
CAS No. |
179473-61-1 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
InChI Key |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Boron Trifluoride-Catalyzed Method
The most direct and efficient route involves the Friedel-Crafts acylation of 7-bromoindole with propionic anhydride, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) under inert atmosphere.
-
Reagents : 7-Bromoindole (0.5 mmol), propionic anhydride (0.6 mmol), BF₃·Et₂O (0.5 mmol).
-
Conditions : Stirring at 20°C for unspecified time (monitored by TLC).
-
Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc, 6:1 to 2:1).
Key Advantages :
-
High regioselectivity for the C3 position of indole due to BF₃ activation.
-
Scalable and suitable for gram-scale synthesis.
Mechanistic Insight :
BF₃ coordinates with the carbonyl oxygen of propionic anhydride, enhancing electrophilicity for nucleophilic attack by the electron-rich C3 of 7-bromoindole.
Synthesis via 7-Bromoindole Intermediate
Preparation of 7-Bromoindole
7-Bromoindole, a critical precursor, is synthesized via two established routes:
Reissert Condensation
Fischer Indole Synthesis
-
Steps :
-
Reaction of ethyl pyruvate 2-bromophenylhydrazone with polyphosphoric acid.
-
Cyclization to ethyl 7-bromoindole-2-carboxylate, followed by hydrolysis and decarboxylation.
-
Brønsted Acid-Catalyzed Acylation
p-Toluenesulfonic Acid (p-TsOH) Method
A modified approach uses p-TsOH as a Brønsted acid catalyst in acetonitrile (MeCN) or hexafluoroisopropanol (HFIP).
-
Reagents : 7-Bromoindole, propionic anhydride, p-TsOH (10 mol%), thiols (e.g., 4-chlorothiophenol).
-
Conditions : Stirring at 20°C (MeCN) or 60°C (HFIP) for 2–12 hours.
-
Yield : Up to 89% in HFIP without side products (e.g., dithioacetal formation).
Advantages :
-
Avoids moisture-sensitive Lewis acids (e.g., BF₃).
-
Enables one-pot cascade reactions for functionalized tetrahydrocarbazolones.
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Competing C2 acylation is minimized using BF₃ or p-TsOH, which direct electrophilic attack to C3.
-
Purification : Column chromatography (petroleum ether/EtOAc) is essential due to polar byproducts.
-
Side Reactions : Dithioacetal formation in thiol-containing systems necessitates controlled stoichiometry .
Chemical Reactions Analysis
1-Propanone, 1-(7-broMo-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propanone group to an alcohol.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3)
- Key Differences: Replaces the propanone group with ethanone (shorter carbon chain).
- However, the shorter chain could limit interactions with hydrophobic pockets compared to the propanone analogue. Similarity score: 0.83 .
3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one (CAS 1134334-69-2)
- Key Differences: Features additional methyl groups on the indole ring (1,2,5-positions) and a brominated, branched propanone chain.
- The branched chain may hinder crystallization, affecting solubility .
(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)
- Key Differences : Replaces the indole ring with a 4-chlorophenyl group and includes a piperidinyl moiety.
- The piperidinyl group introduces basicity, which could improve solubility in acidic environments .
Bupropion Hydrochloride ((±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone)
- Key Differences: Contains a tertiary amino group and a chlorophenyl substituent.
- Implications: The amino group facilitates hydrogen bonding, critical for its activity as a norepinephrine-dopamine reuptake inhibitor. The absence of an indole ring in bupropion limits its interactions with serotoninergic targets compared to the bromoindole-propanone derivative .
Comparative Data Table
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